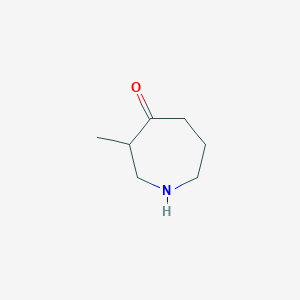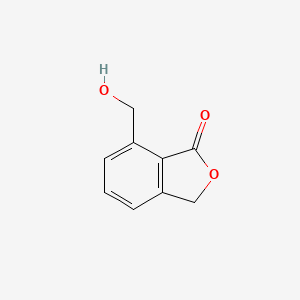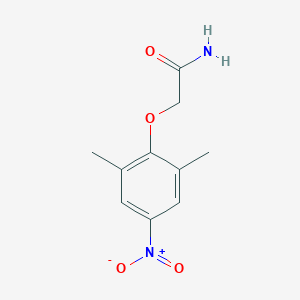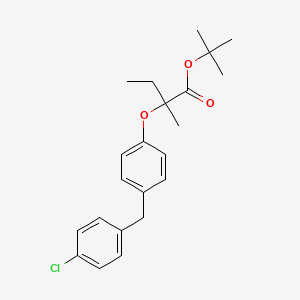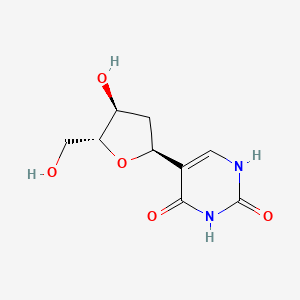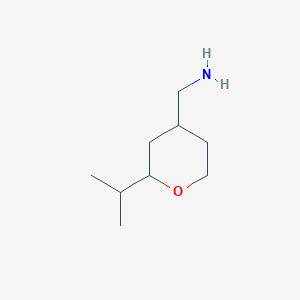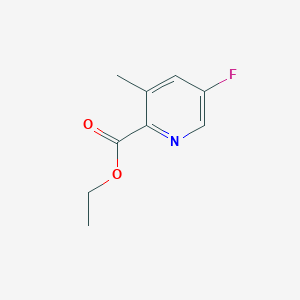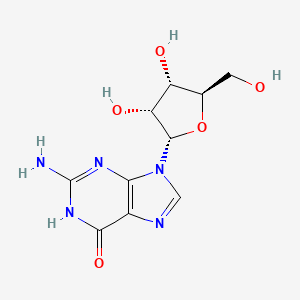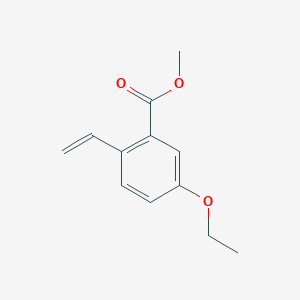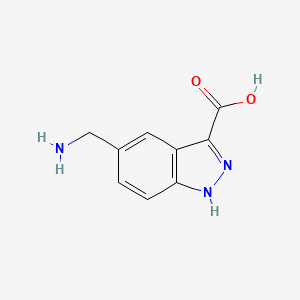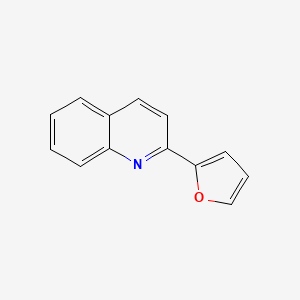![molecular formula C8H9N3O2S B13027720 Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is a heterocyclic compound that belongs to the class of imidazothiazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate typically involves the condensation of thioamides with α-haloketones under basic conditions. This reaction forms the imidazothiazole ring system, which is then esterified to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is unique due to its specific structural features and the presence of both imidazole and thiazole rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9N3O2S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
methyl 2-(2-methyl-3aH-imidazo[4,5-d][1,3]thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H9N3O2S/c1-4-9-7-8(14-4)11-5(10-7)3-6(12)13-2/h7H,3H2,1-2H3 |
Clave InChI |
SFFCUCYTHQGWTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2C(=NC(=N2)CC(=O)OC)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
